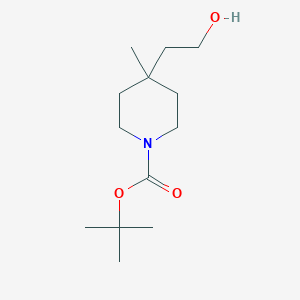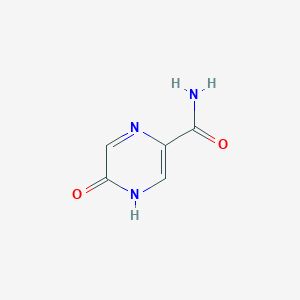
Tert-butyl 4-(propylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(propylamino)piperidine-1-carboxylate (TBPPC) is an organic compound composed of a tertiary amine, a tertiary alcohol, and a carboxylic acid. It is a colorless solid that is soluble in organic solvents and has a melting point of 81°C. TBPPC is a versatile compound that has been used in a wide range of scientific applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drug delivery systems.
Scientific Research Applications
Synthesis and Industrial Application
Tert-butyl 4-(propylamino)piperidine-1-carboxylate plays a role in the synthesis of complex pharmaceutical compounds. For instance, its derivatives are integral in the synthetic routes of vandetanib, a therapeutic agent used in the treatment of certain types of cancer. By undergoing various chemical transformations, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, it contributes to yielding compounds with higher commercial value and favorable manufacturing outcomes (Mi, 2015).
Role in Asymmetric Synthesis
This compound is also pivotal in the synthesis of chiral N-heterocycles, showcasing the significance of chiral sulfinamides in stereoselective synthesis. It's notably utilized in tert-butanesulfinamide mediated asymmetric synthesis, which is a method offering access to a wide array of structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are fundamental in the composition of many natural products and therapeutics (Philip et al., 2020).
Environmental and Safety Considerations
While the focus of the query is on this compound, it's important to highlight that its structural relatives, like tert-butyl compounds, are extensively used in various applications, including as antioxidants in industrial and commercial products. These applications underline the utility and versatility of tert-butyl derivatives in enhancing product shelf life and performance. However, studies also caution about the environmental persistence and potential toxic effects of some tert-butyl compounds, calling for further research into safer and more sustainable alternatives (Liu & Mabury, 2020).
Bioactive Compound Synthesis
Moreover, derivatives containing tert-butyl groups have been synthesized and identified for their biological activities, including antioxidant, anticancer, antimicrobial, and antibacterial properties. This reflects the potential of this compound derivatives in contributing to the development of new chemical entities with significant therapeutic benefits (Dembitsky, 2006).
Safety and Hazards
The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 4-(propylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLLZTXAVHLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625751 | |
| Record name | tert-Butyl 4-(propylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301225-58-1 | |
| Record name | tert-Butyl 4-(propylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














